

# A Technical Guide to the Industrial Applications of Vinyl Octanoate

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## Compound of Interest

Compound Name: Vinyl octanoate

Cat. No.: B1583061

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Executive Summary: **Vinyl octanoate** (VOc), a vinyl ester monomer, is a versatile chemical compound with significant industrial applications. Its unique structure, featuring a reactive vinyl group and an eight-carbon ester chain, makes it a valuable component in the synthesis of specialty polymers with tailored properties. Key applications include its use as a comonomer in the production of adhesives, coatings, paints, and textiles, where it imparts flexibility and hydrophobicity.<sup>[1][2]</sup> Beyond polymerization, **vinyl octanoate** serves as a fragrance and flavoring agent in various consumer products due to its characteristic fruity aroma.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the physicochemical properties, core industrial applications, and relevant experimental protocols for the synthesis and polymerization of **vinyl octanoate**, targeting researchers, scientists, and professionals in drug development who may leverage its polymeric derivatives.

## Introduction

**Vinyl octanoate** (CAS No: 818-44-0), also known as vinyl caprylate or n-octanoic acid vinyl ester, is a colorless liquid organic compound.<sup>[1]</sup> Structurally, it is the ester of octanoic acid and vinyl alcohol. The presence of the vinyl group makes it highly susceptible to polymerization, particularly through free-radical mechanisms, forming the basis of its primary industrial utility. The incorporation of the octanoate side chain into a polymer backbone can significantly alter the material's properties, such as reducing the glass transition temperature (T<sub>g</sub>), increasing flexibility, and enhancing solubility in specific media. These tunable properties make **vinyl octanoate** and its copolymers valuable in high-performance materials. Furthermore, derivatives of related vinyl ester polymers, such as polyvinyl alcohol (derived from polyvinyl

acetate), have found applications in the biomedical field, including in drug delivery systems and as water-soluble films, highlighting a potential area of interest for drug development professionals.

## Physicochemical Properties of Vinyl Octanoate

A summary of the key physical and chemical properties of **vinyl octanoate** is presented below. This data is crucial for its handling, storage, and application in various industrial processes.

Property	Value	Reference(s)
Chemical Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	
Molecular Weight	170.25 g/mol	
CAS Number	818-44-0	
Appearance	Colorless clear liquid	
Density	0.8790 g/cm <sup>3</sup>	
Melting Point	-73.00 °C (200.15 K)	
Boiling Point	192.00 °C (465.15 K) at 760 mmHg	
	79-80 °C at 7 mmHg	
Flash Point	75 °C	
Solubility	Low solubility in water; soluble in organic solvents (alcohols, ethers)	
Refractive Index	1.4290 - 1.4310	
Purity (Commercial)	>99.0% (GC)	

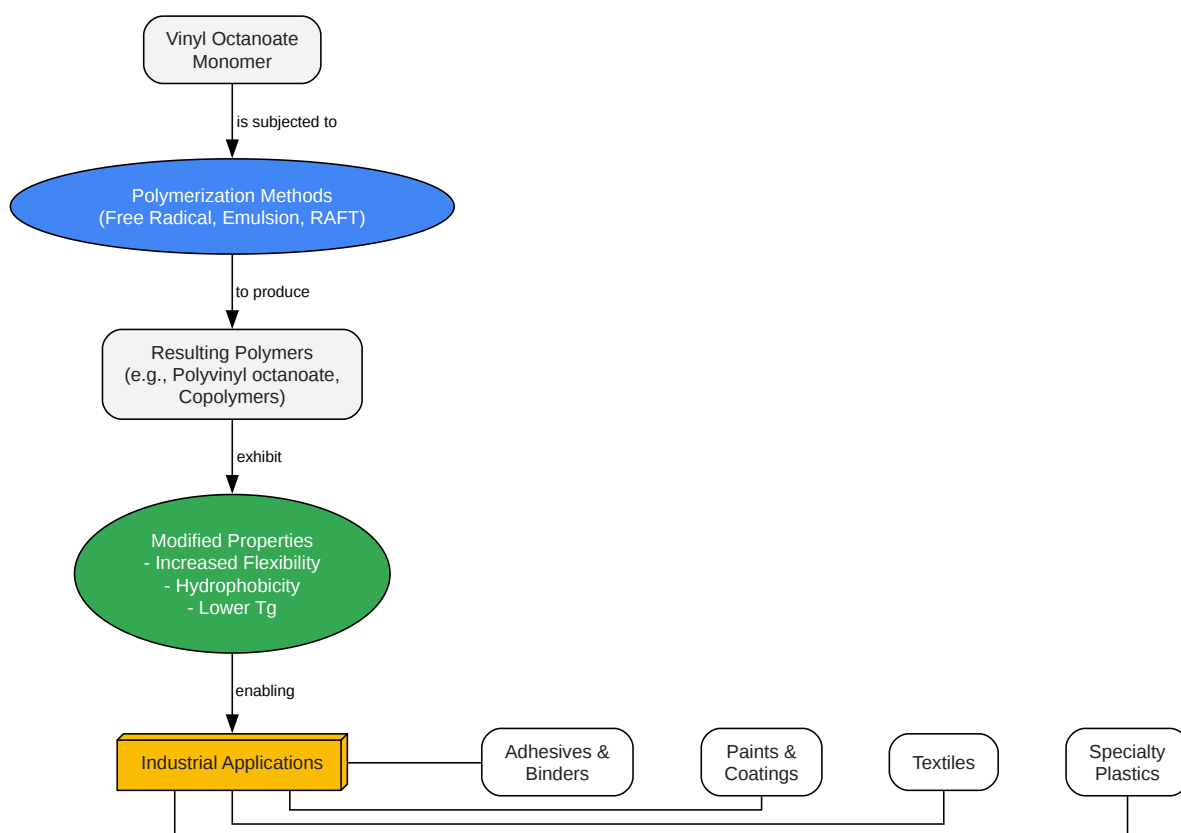
## Core Industrial Applications

### Polymer Synthesis

The primary industrial application of **vinyl octanoate** is as a monomer and comonomer in the synthesis of specialty polymers. Its incorporation into polymer chains allows for the fine-tuning of material properties.

- **Adhesives and Binders:** Copolymers containing **vinyl octanoate** are used in the formulation of adhesives. The long alkyl chain of the octanoate group acts as an internal plasticizer, increasing the flexibility and tackiness of the adhesive film. These polymers are found in water-based glues and binders for porous materials like wood and paper.
- **Paints and Coatings:** In latex paints and coatings, **vinyl octanoate** is copolymerized with other monomers, such as vinyl acetate, to improve the film-forming properties and durability of the paint. The hydrophobic nature of the octanoate group enhances the water resistance of the final coating.
- **Textiles:** Polymers derived from **vinyl octanoate** are used as binders in non-woven fabrics and as sizing agents to protect threads during weaving, enhancing the durability and feel of the final product.
- **Specialty Plastics:** The monomer can be used to produce specialty plastics where specific properties like thermal stability and flexibility are required.

The logical relationship from the monomer to its final polymer applications is visualized below.



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Caption: Logical flow from **vinyl octanoate** monomer to its industrial applications.

## Flavor and Fragrance Industry

**Vinyl octanoate** is valued in the fragrance and flavor industry for its pleasant, fruity aroma. It is used as an ingredient in perfumes, cosmetics, and a variety of consumer products to impart a specific scent profile. In the food industry, it can be used as a flavoring agent, though its application is governed by food safety regulations.

## Synthesis and Polymerization Protocols

### Experimental Protocol: Enzymatic Synthesis of Vinyl Octanoate

Enzymatic synthesis represents a green chemistry approach, offering high selectivity and mild reaction conditions. This protocol is a representative method for the transesterification reaction to produce **vinyl octanoate**.

#### Materials:

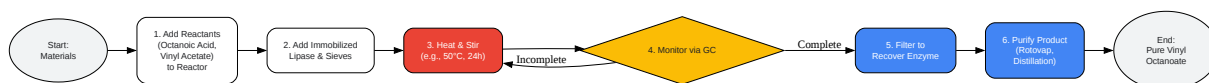
- Octanoic acid (Substrate)
- Vinyl acetate (Acyl donor)
- Immobilized Lipase (e.g., *Candida antarctica* Lipase B, Novozym 435)
- Organic solvent (e.g., Hexane, solvent-free system can also be used)
- Molecular sieves (to remove byproduct acetaldehyde)
- Reaction vessel with magnetic stirrer and temperature control

#### Methodology:

- **Reactor Setup:** To a 100 mL round-bottom flask, add octanoic acid (e.g., 10 mmol) and vinyl acetate (e.g., 20 mmol, excess to drive equilibrium). If using a solvent, add 50 mL of hexane.
- **Catalyst Addition:** Add the immobilized lipase (e.g., 5-10% by weight of substrates). Add activated molecular sieves to the reaction mixture.
- **Reaction Conditions:** Seal the flask and place it in a heating mantle on a magnetic stirrer. Set the temperature to 50-60 °C and stir the mixture at 200 rpm.

- **Monitoring:** Monitor the reaction progress over 24-48 hours by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of octanoic acid to **vinyl octanoate**.
- **Product Isolation:** Once the reaction reaches the desired conversion, stop the heating and stirring. Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.
- **Purification:** Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator. The crude **vinyl octanoate** can be further purified by vacuum distillation.

The general workflow for this enzymatic synthesis is depicted in the diagram below.



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Caption: Experimental workflow for the enzymatic synthesis of **vinyl octanoate**.

## Experimental Protocol: Free-Radical Polymerization

Free-radical polymerization is the most common method for producing polymers from vinyl monomers. The process involves initiation, propagation, and termination steps.

Materials:

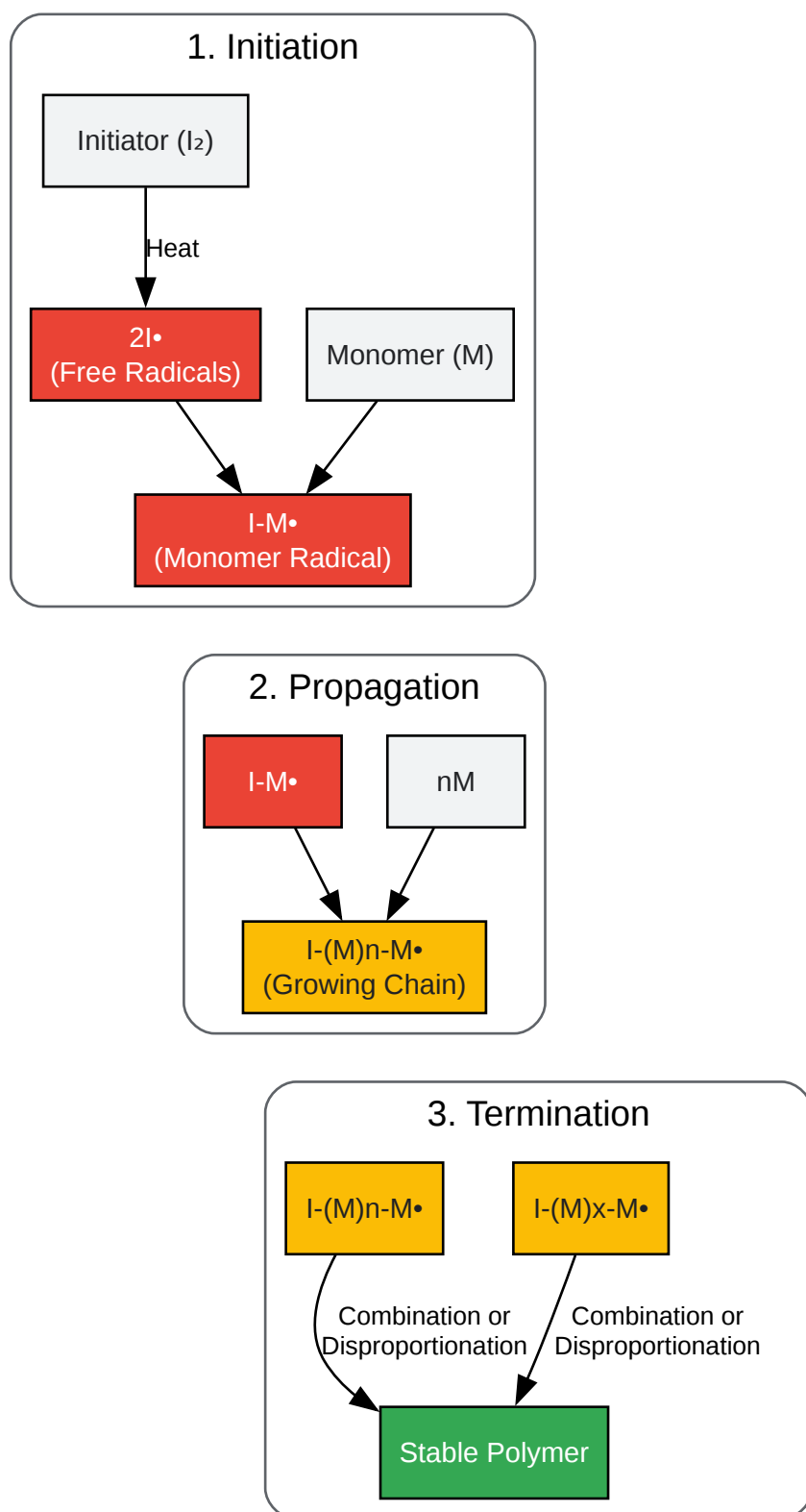
- **Vinyl octanoate** (Monomer)
- Co-monomer (e.g., Vinyl acetate, optional)
- Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

- Solvent (e.g., Toluene, Ethyl acetate)
- Reaction vessel with reflux condenser, nitrogen inlet, and magnetic stirrer

#### Methodology:

- Reactor Setup: Assemble a clean, dry reaction vessel equipped with a condenser and nitrogen inlet.
- Monomer and Solvent Addition: Charge the reactor with the desired amount of **vinyl octanoate**, any co-monomer, and the solvent.
- Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
- Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator's half-life). Once the temperature is stable, dissolve the initiator (AIBN or BPO) in a small amount of solvent and add it to the reactor.
- Propagation: Allow the polymerization to proceed under a nitrogen atmosphere for several hours (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.
- Termination: To quench the reaction, cool the vessel in an ice bath and expose the solution to air.
- Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., cold methanol or hexane).
- Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

The fundamental mechanism of this process is illustrated below.



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